N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine
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Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine and methoxyphenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain. This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function . The compound’s structure allows it to interact with various pathways and receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide: This compound has shown anticonvulsant properties and is structurally similar due to the presence of the thiazole and methoxyphenyl groups.
N-(4-(4′chloropheyl) thiazol-2-yl) thiosemicarbazide: Known for its antimicrobial activity, this compound shares the thiazole core structure.
Uniqueness
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit acetylcholinesterase sets it apart from other thiazole derivatives, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-3-8-15(17-9-11)19-16-18-14(10-21-16)12-4-6-13(20-2)7-5-12/h3-10H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQFWDSQSORWQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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